molecular formula C24H18O6 B2583439 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate CAS No. 637750-46-0

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate

Cat. No. B2583439
CAS RN: 637750-46-0
M. Wt: 402.402
InChI Key: DUFCJTBQQGEFAI-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Coumarin-7-benzoate and is a derivative of coumarin.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed unique processes for synthesizing chromenones and chromenes, which are structurally related to the compound . For instance, Pelter et al. (1997) describe a process that involves phenolic oxidation to yield chromenones, a foundational step that could potentially be applied or adapted for the synthesis of "3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate" (Pelter, A., Hussain, A., Smith, G.R., & Ward, R., 1997).

Photophysical Properties

The study of photophysical properties is crucial for compounds that could have applications in materials science or as sensors. Uchiyama et al. (2006) investigated the fluorescence properties of a benzo[g]chromen-2-one derivative, revealing that it exhibits strong fluorescence in protic solvents. This suggests that derivatives of chromen-7-yl benzoates might also have interesting photophysical properties suitable for developing fluorescent sensors or materials (Uchiyama, S., Takehira, K., Yoshihara, T., Tobita, S., & Ohwada, T., 2006).

Antibacterial Activity

The synthesis and evaluation of antibacterial activities of chromen-2-one derivatives highlight the potential for "this compound" in medicinal chemistry. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and assessed their antibacterial activity, indicating that structurally similar compounds could serve as a basis for developing new antibacterial agents (Behrami, A., & Dobroshi, F., 2019).

Chemical Transformations and Reactivity

Understanding the reactivity and potential transformations of chromen derivatives is essential for their application in synthetic organic chemistry. For example, Pillar and Guzman (2017) explored the oxidation of catechols, which could inform the reactivity of the benzoate moiety in the compound of interest, especially in environmental or synthetic contexts (Pillar, E.A., & Guzman, M.I., 2017).

properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-15-23(30-20-11-7-6-10-19(20)27-2)22(25)18-13-12-17(14-21(18)28-15)29-24(26)16-8-4-3-5-9-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFCJTBQQGEFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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